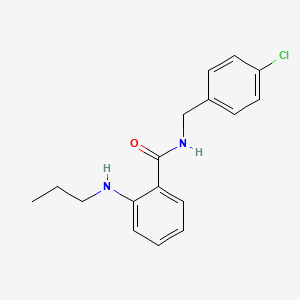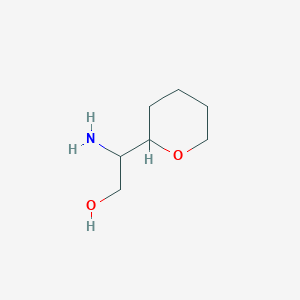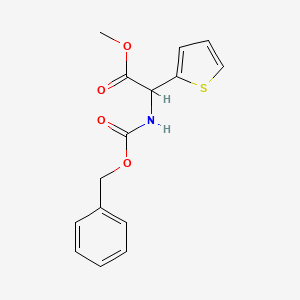
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(thiophen-2-YL)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(thiophen-2-YL)acetate is an organic compound that features a thiophene ring, a benzyloxycarbonyl group, and an amino acid ester. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and versatile reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(((benzyloxy)carbonyl)amino)-2-(thiophen-2-YL)acetate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is commonly introduced via the reaction of the amine with benzyl chloroformate in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The benzyloxycarbonyl group can be removed via hydrogenation to yield the free amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Free amine derivatives.
Substitution: Various ester or amide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of advanced materials or as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of methyl 2-(((benzyloxy)carbonyl)amino)-2-(thiophen-2-YL)acetate depends on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The thiophene ring and benzyloxycarbonyl group can play crucial roles in binding to the target site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(((benzyloxy)carbonyl)amino)-2-phenylacetate: Similar structure but with a phenyl ring instead of a thiophene ring.
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(furan-2-YL)acetate: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(thiophen-2-YL)acetate is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to phenyl or furan analogs. These properties can influence its reactivity and biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C15H15NO4S |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
methyl 2-(phenylmethoxycarbonylamino)-2-thiophen-2-ylacetate |
InChI |
InChI=1S/C15H15NO4S/c1-19-14(17)13(12-8-5-9-21-12)16-15(18)20-10-11-6-3-2-4-7-11/h2-9,13H,10H2,1H3,(H,16,18) |
InChI-Schlüssel |
JXKMMRQJLNUYPR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C1=CC=CS1)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Disodium 4-[6-[5-(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate](/img/structure/B13096555.png)



![2H-Imidazo[4,5-E][1,2,3]benzothiadiazole](/img/structure/B13096590.png)
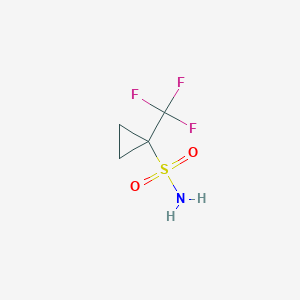
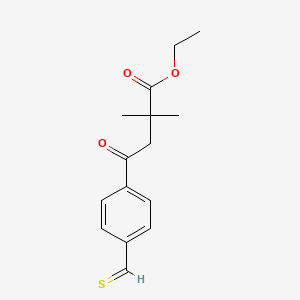
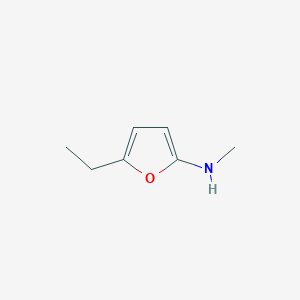
![(1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2-(dimethylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13096616.png)
![4-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13096623.png)
![3-(3-(2-(1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile](/img/structure/B13096626.png)
